4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
Overview
Description
4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a sulfonylamino group and a dichlorophenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with glycine to form the sulfonylamino intermediate. This intermediate is then coupled with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Scientific Research Applications
4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Mechanism of Action
The mechanism of action of 4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the dichlorophenyl moiety can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-({N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Compared to similar compounds, 4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonylamino and dichlorophenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4S/c16-10-3-6-12(17)13(7-10)25(23,24)19-8-14(21)20-11-4-1-9(2-5-11)15(18)22/h1-7,19H,8H2,(H2,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOUUCHHSFRHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.